molecular formula C21H28O3 B1582364 6-Ketoprogesterone CAS No. 2243-08-5

6-Ketoprogesterone

Cat. No.: B1582364
CAS No.: 2243-08-5
M. Wt: 328.4 g/mol
InChI Key: LASCNIPXMJNRGS-HGUQNLGYSA-N
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Description

6-Ketoprogesterone is a steroidal compound with the molecular formula C21H28O3. It is a derivative of progesterone and is known for its role in various biochemical processes. This compound is of significant interest in the fields of chemistry, biology, and medicine due to its unique structure and properties.

Biochemical Analysis

Biochemical Properties

It is known that it is an oxidized form of progesterone . Progesterone is the only natural progestogen, synthesized, produced, and released by the corpus luteum of the ovary during the luteal phase . Its unique features include an increase in the basal body temperature, secretory changes in the endometrium in preparation for fertilization and ovum implantation .

Cellular Effects

Progesterone, from which 6-Ketoprogesterone is derived, has been shown to have a wide range of effects in physiology . It has been implicated in various neuroprotective properties, including longevity, muscle strength, cell health, and lowered oxidative stress .

Molecular Mechanism

Progesterone, from which this compound is derived, has been shown to have a wide range of effects at the molecular level . The reproduction-related targets of progesterone include the uterus, the ovary, the mammary gland, and the hypothalamic–pituitary axis .

Temporal Effects in Laboratory Settings

There is limited information available on the temporal effects of this compound in laboratory settings. It is known that progesterone, from which this compound is derived, has a wide range of effects over time .

Dosage Effects in Animal Models

There is limited information available on the dosage effects of this compound in animal models. It is known that progesterone, from which this compound is derived, has a wide range of effects at different dosages .

Metabolic Pathways

It is known that it is an oxidized form of progesterone . Progesterone is the only natural progestogen, synthesized, produced, and released by the corpus luteum of the ovary during the luteal phase .

Transport and Distribution

The pattern of distribution of the progestogens is mainly regulated by binding to transport proteins and steroid receptors in the tissues .

Subcellular Localization

It is known that it is an oxidized form of progesterone . Progesterone is the only natural progestogen, synthesized, produced, and released by the corpus luteum of the ovary during the luteal phase .

Chemical Reactions Analysis

Types of Reactions

6-Ketoprogesterone undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form other derivatives.

    Reduction: It can be reduced to form different steroidal compounds.

    Substitution: Various substituents can be introduced into the steroidal structure through substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Ketoprogesterone has a wide range of applications in scientific research:

Comparison with Similar Compounds

Properties

IUPAC Name

(8S,9S,10R,13S,14S,17S)-17-acetyl-10,13-dimethyl-2,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-3,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28O3/c1-12(22)15-4-5-16-14-11-19(24)18-10-13(23)6-8-21(18,3)17(14)7-9-20(15,16)2/h10,14-17H,4-9,11H2,1-3H3/t14-,15+,16-,17-,20+,21+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LASCNIPXMJNRGS-HGUQNLGYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1CCC2C1(CCC3C2CC(=O)C4=CC(=O)CCC34C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC(=O)C4=CC(=O)CC[C@]34C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90945113
Record name 6-Ketoprogesterone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90945113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2243-08-5
Record name Pregn-4-ene-3,6,20-trione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2243-08-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Ketoprogesterone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002243085
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC76757
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76757
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-Ketoprogesterone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90945113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-KETOPROGESTERONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2698PNJ55U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How is 6-Ketoprogesterone metabolized?

A1: this compound can be generated through the metabolic pathway of progesterone. Specifically, the cytochrome P-450g enzyme, predominantly found in the liver of male rats, plays a significant role in this process []. This enzyme facilitates the conversion of progesterone into 6β-hydroxyprogesterone and 16α-hydroxyprogesterone. Further enzymatic action can lead to the formation of this compound along with other metabolites like 6β,16α-dihydroxyprogesterone and 6-keto-16α-hydroxyprogesterone [].

Q2: Can this compound be found naturally in the body?

A2: Yes, early research suggests that this compound is naturally produced in the human body. It was identified in perfusates collected from human placentas [, ]. Further investigations revealed its presence in extracts of placental villi that were incubated with progesterone []. These findings suggest that human placental tissue possesses the enzymatic machinery necessary for the biosynthesis of this compound.

Q3: Are there any alternative methods for synthesizing this compound?

A3: Aside from biological synthesis, this compound can be produced through chemical oxidation of progesterone. Studies show that reacting progesterone with a GoAgg III system (comprising aqueous hydrogen peroxide, ferric chloride, and picolinic acid in a pyridine-acetic acid solution) yields this compound (pregn-4-ene-3,6,20-trione) as one of the products [].

Q4: What is the significance of the structural similarity between this compound and progesterone?

A4: The structural resemblance between this compound and progesterone, differing only by a ketone group at the C6 position, might explain the observed weak or absent progestin, androgenic, and estrogenic effects of this compound []. This similarity could lead to competitive binding at receptor sites, potentially interfering with the actions of progesterone.

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